molecular formula C18H14N2O2 B14560550 3,3'-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile CAS No. 61947-41-9

3,3'-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile

Cat. No.: B14560550
CAS No.: 61947-41-9
M. Wt: 290.3 g/mol
InChI Key: DWICWPGQDWTXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile is an organic compound with the molecular formula C30H24O4 It is characterized by the presence of a but-2-ene-1,4-diyl group linked to two benzonitrile moieties through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile typically involves the reaction of but-2-ene-1,4-diol with benzonitrile derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl groups of but-2-ene-1,4-diol are replaced by benzonitrile groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of 3,3’-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and yield of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3’-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3’-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

CAS No.

61947-41-9

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

3-[4-(3-cyanophenoxy)but-2-enoxy]benzonitrile

InChI

InChI=1S/C18H14N2O2/c19-13-15-5-3-7-17(11-15)21-9-1-2-10-22-18-8-4-6-16(12-18)14-20/h1-8,11-12H,9-10H2

InChI Key

DWICWPGQDWTXBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC=CCOC2=CC=CC(=C2)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.